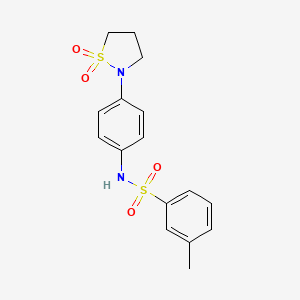

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-13-4-2-5-16(12-13)24(21,22)17-14-6-8-15(9-7-14)18-10-3-11-23(18,19)20/h2,4-9,12,17H,3,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMTUZGPQKQUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide typically involves the following steps:

Formation of the 1,1-dioxidoisothiazolidin-2-yl intermediate: This intermediate can be synthesized by reacting a suitable isothiazolidine derivative with an oxidizing agent such as hydrogen peroxide or a peracid under controlled conditions.

Coupling with 4-aminophenyl-3-methylbenzenesulfonamide: The intermediate is then coupled with 4-aminophenyl-3-methylbenzenesulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfonamide group to an amine or other derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the sulfonamide moiety, such as N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide, exhibit notable antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria. This compound's structure may enhance its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The presence of the isothiazolidine ring may contribute to its biological activity by enhancing cellular uptake or interaction with target proteins involved in cancer progression .

Inhibition of Enzymatic Activity

The sulfonamide group is known to inhibit various enzymes, particularly carbonic anhydrases and certain proteases. This inhibition can be leveraged in therapeutic contexts, such as treating conditions like glaucoma or certain types of cancer by targeting specific enzymatic pathways .

Pharmacological Applications

Drug Development

this compound serves as a scaffold for synthesizing novel pharmaceutical agents. Its unique structural features allow medicinal chemists to modify it to optimize pharmacokinetic and pharmacodynamic properties. This adaptability makes it a valuable starting point in drug discovery programs aimed at developing new treatments for infectious diseases and cancer .

Prodrug Formulations

The compound can be explored in prodrug formulations, where it undergoes metabolic conversion to release active therapeutic agents upon administration. This approach can improve bioavailability and reduce side effects associated with direct administration of active drugs .

Materials Science

Polymeric Applications

The sulfonamide group can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into polymer composites containing this compound may lead to the development of advanced materials suitable for various industrial applications, including coatings and adhesives .

Nanotechnology

In nanotechnology, compounds like this compound can be utilized to functionalize nanoparticles for targeted drug delivery systems. By modifying the surface properties of nanoparticles with this compound, researchers aim to improve targeting efficiency and reduce systemic toxicity in therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Key Observations :

Melting Points : The target compound’s melting point is unreported, but benzothiazole analogs show a broad range (184–271°C). Compound 12 (3-methyl substituent) has the lowest melting point (184–186°C), suggesting that alkyl groups may reduce crystallinity compared to halogens (e.g., bromo or chloro substituents in Compounds 7 and 9).

Rf Values: The 3-methyl analog (Compound 12) has a higher Rf (0.78) than the unsubstituted derivative (Compound 8, Rf 0.69), indicating increased lipophilicity due to the methyl group.

Synthetic Yields : Compound 12 achieved the highest yield (62%), suggesting that methyl substituents may favor synthetic efficiency over halogens or nitro groups.

Spectroscopic and Functional Group Analysis

All benzothiazole sulfonamides in exhibit characteristic IR peaks for N-H (~3250 cm⁻¹), -SO₂NH (~1340–1150 cm⁻¹), C=N (~1600 cm⁻¹), and C-N (~1250 cm⁻¹) bonds . The target compound’s 1,1-dioxidoisothiazolidine group would introduce additional S=O stretching vibrations (~1150–1300 cm⁻¹), distinguishing it from benzothiazole analogs.

Methodological Considerations

Structural analysis of sulfonamides often employs tools like SHELXL () for crystallographic refinement and Mercury () for visualizing intermolecular interactions. For instance, the crystal structure of a fluorinated sulfonamide () was determined using similar protocols, highlighting the role of X-ray crystallography in elucidating substituent effects on packing patterns and hydrogen-bonding networks.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an isothiazolidin-2-yl moiety and a sulfonamide group. The structural formula can be represented as follows:

This configuration is crucial for its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. For instance, compounds with similar sulfonamide structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Studies have suggested that sulfonamides can inhibit key inflammatory pathways, reducing cytokine production and inflammatory markers in cellular models. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antiviral Properties

Recent investigations have highlighted the potential of this compound in antiviral applications, especially against coronaviruses. The structural analogs of this compound have been shown to interfere with viral replication mechanisms, making them candidates for therapeutic development against viral infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and inflammatory processes.

- Modulation of Immune Response: The anti-inflammatory effects are likely due to the modulation of immune cell signaling pathways.

- Viral Replication Interference: Mechanistic studies suggest that the compound may bind to viral proteins, inhibiting their function and preventing replication.

Study 1: Antimicrobial Efficacy

In a study published by MDPI, analogs of sulfonamides were tested against various bacterial strains. The results indicated that certain modifications to the sulfonamide structure significantly enhanced antimicrobial activity, with minimum inhibitory concentrations (MICs) reported as low as 0.5 µg/mL for some derivatives .

Study 2: Anti-inflammatory Activity

A clinical trial investigated the effects of a sulfonamide derivative in patients with rheumatoid arthritis. The treatment group showed a significant reduction in C-reactive protein (CRP) levels compared to the placebo group after 12 weeks of administration, indicating a strong anti-inflammatory effect .

Study 3: Antiviral Potential

Research focusing on coronavirus treatments demonstrated that specific derivatives of this compound exhibited potent antiviral activity in vitro. The study highlighted a reduction in viral load by up to 80% when treated with optimal concentrations of the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting a sulfonyl chloride derivative (e.g., 3-methylbenzenesulfonyl chloride) with an amine-containing intermediate. The isothiazolidine dioxide ring may be introduced using cyclization reactions under acidic or basic conditions. Key steps include:

- Purification via column chromatography using ethyl acetate/hexane gradients.

- Characterization by NMR (e.g., aromatic protons at δ 7.0–7.5 ppm) and LC-MS for molecular ion confirmation .

Q. How is the crystal structure of this compound determined, and what software is typically employed?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection involves a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement uses SHELXL (e.g., for bond lengths, angles, and hydrogen-bonding networks). Key parameters:

- Space group (e.g., ), unit cell dimensions (e.g., ), and -factor convergence.

- Dihedral angles between aromatic rings (e.g., 16.96°–55.54°) reveal conformational stability .

Q. What spectroscopic techniques are used to confirm the molecular structure?

- Methodology :

- NMR : and NMR identify substituent patterns (e.g., methyl groups at δ 2.40 ppm in DMSO-d).

- LC-MS : ESI-MS confirms the molecular ion peak (e.g., m/z 443.0 [M+H]) and purity.

- FT-IR : Sulfonamide S=O stretches appear at ~1150–1350 cm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

- Methodology :

- Bioisosteric replacement : Modify the isothiazolidine dioxide ring (e.g., substituents affecting electron-withdrawing properties) to enhance target binding.

- Enzyme assays : Measure IC values against targets like factor Xa or cannabinoid receptors using fluorogenic substrates or radioligand displacement .

- Computational docking : Use AutoDock Vina to predict binding poses in active sites (e.g., factor Xa’s S1/S4 pockets) .

Q. What strategies resolve contradictions in biological activity data between structurally similar sulfonamides?

- Methodology :

- Crystallographic analysis : Compare binding modes (e.g., hydrogen-bonding interactions with Arg/Lys residues in enzyme pockets).

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy trade-offs.

- Mutagenesis studies : Identify critical residues via alanine scanning (e.g., in TRPM8 channels for thermoregulation studies) .

Q. How does the sulfonamide group influence pharmacokinetic properties like bioavailability?

- Methodology :

- LogP measurement : Determine partition coefficients via shake-flask or HPLC methods.

- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption.

- Metabolic stability : Incubate with liver microsomes to track CYP450-mediated degradation.

- Pro-drug strategies : Mask polar groups (e.g., esterification) to enhance absorption .

Q. What role do intramolecular hydrogen bonds play in stabilizing the compound’s conformation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.